Baicalein 7-O-beta-D-ethylglucuronide
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Overview
Description
Baicalein 7-O-beta-D-ethylglucuronide is a natural flavone glycoside derived from the roots of the plant Scutellaria baicalensis Georgi. This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects in various fields, including medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baicalein 7-O-beta-D-ethylglucuronide can be synthesized through biocatalysis. One method involves the use of soluble Helix pomatia-derived beta-glucuronidase in a chemically defined acidic medium. The reaction is carried out in a mildly acidic (pH 4.5) aqueous solution at 37°C. This process involves the incubation of baicalin with beta-glucuronidase, resulting in a high conversion ratio without by-product formation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Scutellaria baicalensis Georgi. The extraction process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Baicalein 7-O-beta-D-ethylglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include beta-glucuronidase for biocatalysis, dimethylformamide as a solvent, and mildly acidic conditions (pH 4.5) for optimal reaction efficiency .
Major Products Formed
The major product formed from the biocatalysis of this compound is baicalein, which exhibits stronger pharmacological activity and higher tissue permeability compared to its glucuronide form .
Scientific Research Applications
Baicalein 7-O-beta-D-ethylglucuronide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic effects in treating cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Baicalein 7-O-beta-D-ethylglucuronide exerts its effects through various molecular mechanisms. It modulates oxidative stress, inflammatory responses, and cell cycle arrest. The compound targets specific molecular pathways, including the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant defenses . Additionally, it has been shown to inhibit bacterial growth and biofilm formation, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Baicalein 7-O-beta-D-ethylglucuronide is unique compared to other similar compounds due to its specific glucuronide structure, which enhances its bioavailability and tissue permeability. Similar compounds include:
Baicalin: Another glucuronide form of baicalein with similar pharmacological properties.
Baicalein-7-O-glucoside: A glycosylated derivative of baicalein with potential therapeutic applications.
Baicalein-7-O-rhamnoside: Another glycosylated derivative with distinct bioactivities.
This compound stands out due to its unique ethylglucuronide moiety, which may offer distinct advantages in terms of pharmacokinetics and therapeutic efficacy.
Properties
IUPAC Name |
ethyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-2-31-22(30)21-19(28)18(27)20(29)23(34-21)33-14-9-13-15(17(26)16(14)25)11(24)8-12(32-13)10-6-4-3-5-7-10/h3-9,18-21,23,25-29H,2H2,1H3/t18-,19-,20+,21-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRNRCBAAZTNY-KHYDEXNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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